ISCK03
Overview
Description
ISCK03 is a cell-permeable phenyl-imidazolosulfonamide compound that functions as a specific inhibitor of the stem cell factor receptor c-KIT. This compound is known for its ability to inhibit the phosphorylation of c-KIT and downstream extracellular signal-regulated kinase (ERK) phosphorylation, making it a valuable tool in scientific research, particularly in the fields of cancer and cell signaling .
Mechanism of Action
Target of Action
ISCK03 primarily targets the SCF/c-Kit and CD117 . These targets play a crucial role in the development of various mammalian cells, such as mast cells, melanocytes, primordial germ cells, and hematopoietic progenitor cells .
Mode of Action
This compound acts as an inhibitor of SCF-mediated c-kit activation . It significantly inhibits c-Kit phosphorylation at 10 μM . This inhibition disrupts the normal signaling process, leading to changes in the cellular functions associated with these targets.
Biochemical Pathways
This compound affects the SCF/c-Kit signaling pathway . It inhibits SCF-induced c-Kit phosphorylation and downstream ERK phosphorylation . . This selective inhibition alters the downstream effects of the SCF/c-Kit signaling pathway.
Pharmacokinetics
The compound is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its target sites
Result of Action
This compound’s action results in a significant decrease in c-Kit and ERK phosphorylation . This leads to a disruption in the normal functioning of cells that rely on the SCF/c-Kit signaling pathway. For instance, it has been shown to induce dose-dependent depigmentation of newly regrown hair in mice, which is reversed with cessation of this compound treatment . It also promotes the depigmentation of UV-induced hyperpigmented spots .
Action Environment
The environment can influence the action of this compound. For example, the compound’s depigmenting effects were observed under conditions of UV-induced hyperpigmentation . .
Biochemical Analysis
Biochemical Properties
ISCK03 is a selective inhibitor of SCF/c-Kit signaling . It blocks SCF-induced c-kit and Erk phosphorylation without affecting HGF-induced Erk phosphorylation . This indicates that this compound interacts with the c-Kit receptor and the downstream Erk protein, inhibiting their activation in the presence of Stem Cell Factor (SCF) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits SCF-induced c-KIT phosphorylation and downstream ERK phosphorylation in 501mel melanoma cells . It also shows antiangiogenic effects, causing a significant decrease in blood vessel density on human lung adenocarcinoma (A549) cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activation of the c-Kit receptor and the downstream Erk protein . This inhibition blocks the signaling pathway that would normally lead to cell proliferation and survival .
Temporal Effects in Laboratory Settings
This compound is stable at 20°C and can be stored for up to 12 months
Metabolic Pathways
Given its role as a c-Kit inhibitor, it likely interacts with enzymes and cofactors involved in the c-Kit signaling pathway .
Subcellular Localization
Given its role as a c-Kit inhibitor, it likely localizes to areas of the cell where the c-Kit receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISCK03 involves the reaction of 4-tert-butylphenylamine with 4-imidazol-1-ylbenzenesulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The resulting product is then purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: ISCK03 primarily undergoes inhibition reactions where it binds to the c-KIT receptor, preventing its phosphorylation. This inhibition is crucial for its function as a tyrosine kinase inhibitor .
Common Reagents and Conditions:
Reagents: 4-tert-butylphenylamine, 4-imidazol-1-ylbenzenesulfonyl chloride, triethylamine, dichloromethane.
Conditions: Organic solvent medium, basic environment, room temperature to slightly elevated temperatures.
Major Products: The major product of the synthesis reaction is this compound itself, which is obtained in a solid crystalline form. The compound is typically off-white to light yellow in color .
Scientific Research Applications
ISCK03 has a wide range of applications in scientific research:
Cancer Research: It is used to study the role of c-KIT in various cancers, including melanoma and acute myeloid leukemia.
Hematopoiesis: The compound is also used to explore the role of c-KIT in the development of hematopoietic progenitor cells.
Comparison with Similar Compounds
Imatinib: Another tyrosine kinase inhibitor that targets c-KIT, used in the treatment of chronic myeloid leukemia.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets c-KIT, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Uniqueness of ISCK03: this compound is unique in its high specificity for c-KIT and its ability to inhibit downstream ERK phosphorylation without affecting other pathways such as hepatocyte growth factor-induced phosphorylation. This specificity makes it a valuable tool for studying c-KIT signaling in isolation .
Properties
IUPAC Name |
4-tert-butyl-N-(4-imidazol-1-ylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2,3)15-4-10-18(11-5-15)25(23,24)21-16-6-8-17(9-7-16)22-13-12-20-14-22/h4-14,21H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQABBHBFHWHMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241524 | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945526-43-2 | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945526432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylphenyl imidazolylphenyl sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISCK03 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISCK-03 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3028H7W568 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ISCK03 functions as a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. [, ] It specifically targets the kinase activity of c-Kit, disrupting downstream signaling pathways. [, ]
A: Research suggests that this compound, by inhibiting c-Kit, can hinder the growth and survival of certain cancer cells. For instance, in colorectal cancer models, this compound effectively reduces the clone-forming capacity of cancer stem cells, likely by interfering with the SCF/c-Kit signaling axis. [] This inhibition also appears to suppress the expression of stem cell markers like LGR5, CD133, OLMF4, and SOX2. [] Additionally, this compound has demonstrated the ability to prevent epithelial-to-mesenchymal transition (EMT) induced by differentiated tumor cells, further hindering cancer progression. [, ] In myeloid leukemia models, this compound diminishes the survival advantage conferred by the KIT oncogene in low-serum conditions. []
A: Yes, studies have investigated the effects of this compound in animal models. In a study focusing on melanoma, this compound successfully inhibited SCF/c-Kit signaling in 501mel human melanoma cells and resulted in the abolition of melanin production in mice and brownish guinea pigs. []
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